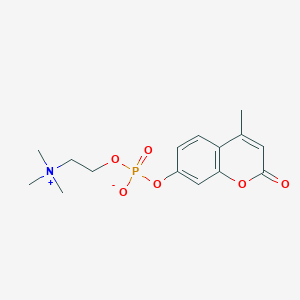

4-Methylumbelliferyl Phosphocholine

Vue d'ensemble

Description

Synthesis Analysis

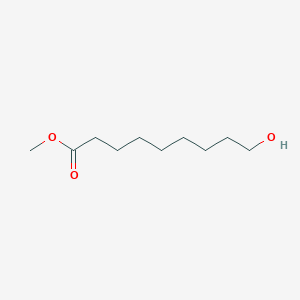

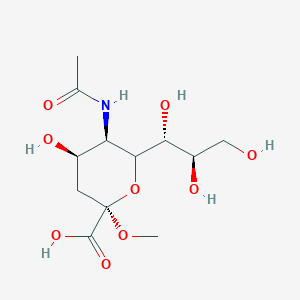

The synthesis of 4-methylumbelliferone derivatives, including phosphocholine variants, often involves the reaction of 4-methylumbelliferone with other chemical entities to introduce specific functional groups that confer desired properties, such as increased solubility or enhanced fluorescence. For example, the synthesis of 4-methylumbelliferyl α-ketoside of N-acetylneuraminic acid was achieved by reacting the sodium salt of 4-methylumbelliferone with the 2-chloro-2-deoxy derivative of peracetylated methyl N-acetylneuraminate, followed by various purification steps (Myers et al., 1980).

Molecular Structure Analysis

The molecular structure of 4-methylumbelliferyl phosphocholine and its derivatives is characterized by the presence of the 4-methylumbelliferone backbone, which is crucial for its fluorescent properties. Advanced spectroscopic techniques such as Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) are used for characterizing these compounds, providing detailed insights into their structural attributes and confirming the success of synthesis processes (Al-Majedy et al., 2016).

Applications De Recherche Scientifique

It is used for studying cellulolytic enzymes, providing a sensitive detection method and assisting in examining binding sites, association modes, and binding kinetics (Tilbeurgh et al., 1988).

The compound plays a role in determining galactose-6-sulphate sulphatase activity in patients with Morquio disease type A (MPS IV A) (van Diggelen et al., 1990).

It is utilized as a fluorogenic macromolecular substrate for sensitive assays of proteinase activity (Khalfan et al., 1983).

The compound is effective in detecting homozygotes for lysosomal diseases involving glycosidases (Annunziata & Dimatteo, 1978).

4-Methylumbelliferyl phenylphosphonate, a derivative, is used in zymogram methods for detecting phosphohydrolases on gels (Hawley et al., 1983).

It aids in the rapid detection of fecal water pollution and assessing the impact of sewage discharge in coastal waters (Fiksdal et al., 1994).

The compound shows promise for rapidly detecting yeast enzymes like acid phosphatase, glucosidase, and pyrophosphate diesterase (Bobey & Ederer, 1981).

It is used in fluorescence assays for simultaneous determination of arylsulphatases A and B in leucocytes, which is useful for diagnosing metachromatic leucodystrophy (Christomanou & Sandhoff, 1977).

4-Methylumbelliferyl-labelled enzyme substrates help in detecting and quantifying fungal biomass through chitinase and cellulase activities (Miller et al., 1998).

It serves as a spectrofluorimetric titrant for determining the operational molarity of enzyme solutions (Jameson et al., 1971).

Safety And Hazards

In case of fire, it is recommended to wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear5. Thermal decomposition can lead to the release of irritating gases and vapors5.

Orientations Futures

4-Methylumbelliferyl Phosphocholine has shown potential in enhancing the drought tolerance of apple by regulating rhizosphere microbial diversity and root architecture6. It has also been suggested that future clinical studies with 4-MU would benefit from a more thorough understanding of the pharmacokinetics of 4-MU itself and its metabolite 4-MUG7.

Propriétés

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20NO6P/c1-11-9-15(17)21-14-10-12(5-6-13(11)14)22-23(18,19)20-8-7-16(2,3)4/h5-6,9-10H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDMHBWTKCGCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60914194 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl Phosphocholine | |

CAS RN |

97055-84-0 | |

| Record name | 4-Methylumbelliferyl phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097055840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

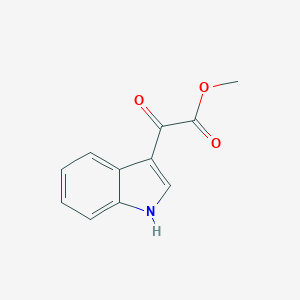

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

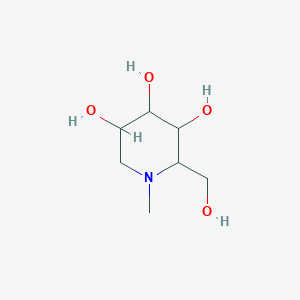

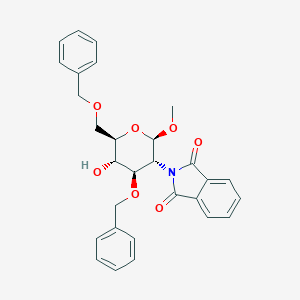

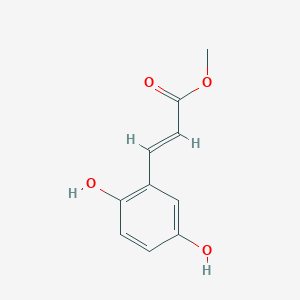

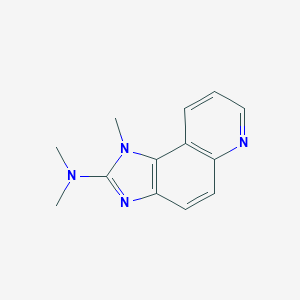

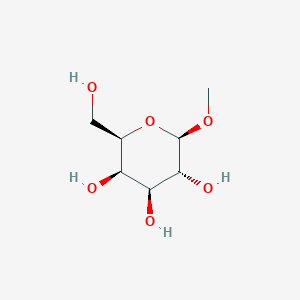

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13670.png)

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13689.png)

![2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13694.png)

![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13709.png)